molecular formula C3H2Br3F3 B1304065 2,2,3-Tribromo-1,1,1-trifluoropropane CAS No. 421-90-9

2,2,3-Tribromo-1,1,1-trifluoropropane

Cat. No.: B1304065
CAS No.: 421-90-9
M. Wt: 334.75 g/mol
InChI Key: YMHRWWVEJJQVIB-UHFFFAOYSA-N
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Description

2,2,3-Tribromo-1,1,1-trifluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Br₃F₃ and a molecular weight of 334.75 g/mol. This compound is known for its unique combination of bromine and fluorine atoms, making it a subject of interest in various scientific fields.

Scientific Research Applications

2,2,3-Tribromo-1,1,1-trifluoropropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromine and fluorine atoms into molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymers.

Biochemical Analysis

Biochemical Properties

2,2,3-Tribromo-1,1,1-trifluoropropane plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with various enzymes and proteins, often acting as an inhibitor or activator depending on the specific biochemical context. For example, it has been observed to interact with thiol groups in proteins, leading to modifications in protein structure and function. The nature of these interactions can vary, but they often involve covalent bonding with the thiol groups, resulting in changes to the protein’s activity and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Additionally, this compound can disrupt cell signaling pathways by modifying key signaling proteins, thereby altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of thiol groups in proteins, leading to changes in protein function and stability. This compound can also act as an enzyme inhibitor, blocking the active sites of enzymes and preventing their normal catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been shown to result in cumulative effects on cellular function, including alterations in gene expression and protein activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation and detoxification. Enzymes such as cytochrome P450s play a crucial role in the metabolism of this compound, facilitating its breakdown into less toxic metabolites. These metabolic pathways can influence the overall metabolic flux and levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For example, binding to transport proteins can facilitate the movement of this compound across cellular membranes, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on protein function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Tribromo-1,1,1-trifluoropropane typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1,1-trifluoropropane using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the addition of bromine atoms to the carbon chain.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Tribromo-1,1,1-trifluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions produce less or more oxidized compounds, respectively .

Comparison with Similar Compounds

    3-Bromo-1,1,1-trifluoropropane: Another halogenated hydrocarbon with similar properties but fewer bromine atoms.

    1,2,2-Tribromo-3,3,3-trifluoropropane: A structural isomer with different bromine and fluorine atom positions.

Uniqueness: 2,2,3-Tribromo-1,1,1-trifluoropropane is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise halogenation patterns.

Properties

IUPAC Name

2,2,3-tribromo-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br3F3/c4-1-2(5,6)3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHRWWVEJJQVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382174
Record name 2,2,3-Tribromo-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421-90-9
Record name 2,2,3-Tribromo-1,1,1-trifluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=421-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3-Tribromo-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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